molecular formula C13H9Cl3NO4P B14425241 4-Nitrophenyl phenyl(trichloromethyl)phosphinate CAS No. 81344-26-5

4-Nitrophenyl phenyl(trichloromethyl)phosphinate

Cat. No.: B14425241
CAS No.: 81344-26-5
M. Wt: 380.5 g/mol
InChI Key: ZCKVWRFKYZTXFY-UHFFFAOYSA-N
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Description

4-Nitrophenyl phenyl(trichloromethyl)phosphinate is an organophosphorus compound that features a nitrophenyl group, a phenyl group, and a trichloromethyl group attached to a phosphinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl phenyl(trichloromethyl)phosphinate typically involves the reaction of 4-nitrophenol with phenyl(trichloromethyl)phosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with considerations for safety, cost-effectiveness, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl phenyl(trichloromethyl)phosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of 4-aminophenyl phenyl(trichloromethyl)phosphinate.

    Substitution: Formation of substituted phosphinates with various functional groups.

Scientific Research Applications

4-Nitrophenyl phenyl(trichloromethyl)phosphinate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl phenyl(trichloromethyl)phosphinate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The trichloromethyl group may play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl phenylphosphinate
  • 4-Nitrophenyl methyl(trichloromethyl)phosphinate
  • Phenyl(trichloromethyl)phosphinate

Uniqueness

4-Nitrophenyl phenyl(trichloromethyl)phosphinate is unique due to the presence of both nitrophenyl and trichloromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

81344-26-5

Molecular Formula

C13H9Cl3NO4P

Molecular Weight

380.5 g/mol

IUPAC Name

1-nitro-4-[phenyl(trichloromethyl)phosphoryl]oxybenzene

InChI

InChI=1S/C13H9Cl3NO4P/c14-13(15,16)22(20,12-4-2-1-3-5-12)21-11-8-6-10(7-9-11)17(18)19/h1-9H

InChI Key

ZCKVWRFKYZTXFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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